molecular formula C17H18N2O B12524595 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664362-82-7

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile

Cat. No.: B12524595
CAS No.: 664362-82-7
M. Wt: 266.34 g/mol
InChI Key: WPJPKLMOLIBMCL-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a naphthonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with 1-naphthonitrile under specific conditions. The reaction may require a catalyst and an appropriate solvent to facilitate the formation of the desired product. Common solvents used in such reactions include toluene, acetic acid, and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as heating and refluxing the reactants, followed by purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[4-(Carboxymethyl)-1-piperidinyl]-1-naphthonitrile.

    Reduction: Formation of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthylamine.

    Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s interaction with active sites, potentially leading to improved biological activity . The piperidine ring may interact with receptors or enzymes, modulating their activity and resulting in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-1-methylpiperidine
  • 4-(Hydroxymethyl)-2-methylindole
  • 4-(Hydroxymethyl)phenylacetic acid

Uniqueness

4-[4-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is unique due to its combination of a piperidine ring and a naphthonitrile moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

664362-82-7

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-[4-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2O/c18-11-14-5-6-17(16-4-2-1-3-15(14)16)19-9-7-13(12-20)8-10-19/h1-6,13,20H,7-10,12H2

InChI Key

WPJPKLMOLIBMCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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